

Application Notes and Protocols for the Synthesis and Purification of AZD1283

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of **AZD1283**, a potent and selective P2Y12 receptor antagonist. The information is compiled from peer-reviewed literature and is intended for research and development purposes.

I. Overview of AZD1283

AZD1283 is a reversible, orally active antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. By blocking this receptor, **AZD1283** inhibits ADP-induced platelet aggregation, making it a compound of interest for the prevention of thrombotic events.

II. Synthesis of AZD1283

A multi-kilogram scale synthesis of **AZD1283** has been developed, providing a robust and scalable method for producing the active pharmaceutical ingredient (API). The synthesis is a two-step process involving a coupling reaction followed by an amide bond formation.

A. Multi-Kilogram Scale Synthesis Protocol

This protocol is adapted from the process described in Organic Process Research & Development.

Step 1: Synthesis of 1-(5-cyano-3-(ethoxycarbonyl)-2-methylpyridin-6-yl)piperidine-4-carboxylic acid



- Reaction: Coupling of Ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid (isonipecotic acid).
- Procedure:
 - Combine Ethyl 6-chloro-5-cyano-2-methylnicotinate and 4-piperidinecarboxylic acid in a suitable reaction vessel.
 - The reaction is carried out in a suitable solvent.
 - The mixture is heated to facilitate the coupling reaction.
 - Upon completion, the product is isolated.
- Yield: 81%[1][2]

Step 2: Synthesis of **AZD1283** (Amide Coupling)

- Reaction: Amide coupling of the product from Step 1 with benzylsulfonamide.
- Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI)[1][2]
- Procedure:
 - The carboxylic acid from the previous step is activated with CDI.
 - Benzylsulfonamide is then added to the reaction mixture.
 - The reaction proceeds to form the final AZD1283 product.
- Yield: 79%[1][2]

B. Radiosynthesis of [11C]AZD1283

For use in Positron Emission Tomography (PET) imaging, a radiolabeled version of **AZD1283**, [11C]**AZD1283**, can be synthesized.

Reaction: Palladium-catalyzed cross-coupling reaction.



- Precursors: A brominated precursor of AZD1283 and [11C]HCN.[3]
- Procedure:
 - The brominated precursor is reacted with [11C]HCN in the presence of a palladium catalyst.
 - The reaction mixture is heated in a pressurized reactor.
- Yield and Purity: This method reliably produces [11C]AZD1283 with high chemical and radiochemical purity (>99%).[3]

III. Purification of AZD1283

Purification is a critical step to ensure the high purity of the final **AZD1283** product, suitable for research and potential clinical applications. The method of purification depends on the scale and the intended use of the compound.

A. Purification of Non-Radiolabeled AZD1283 (Multi-Kilogram Scale)

While the specific details for the multi-kilogram scale purification are proprietary and not fully disclosed in the public literature, the process would typically involve crystallization to achieve high purity of the final API.

General Crystallization Protocol (Conceptual)

- Solvent Selection: Choose a solvent system in which AZD1283 has high solubility at elevated temperatures and low solubility at room temperature or below.
- Dissolution: Dissolve the crude **AZD1283** in the selected solvent at an elevated temperature.
- Cooling and Crystallization: Slowly cool the solution to induce crystallization. The rate of cooling can influence crystal size and purity.
- Isolation: The crystallized **AZD1283** is isolated by filtration.
- Washing: The filter cake is washed with a cold solvent to remove residual impurities.



• Drying: The purified **AZD1283** is dried under vacuum to remove residual solvents.

B. Purification of [11C]AZD1283 (Semi-Preparative HPLC)

The radiolabeled [11C]**AZD1283** is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

- Column: Phenomenex Gemini 5 μm C18 110 Å, 250 x 10 mm.[3]
- Mobile Phase:
 - A: Water with 0.1% trifluoroacetic acid (TFA) by volume.[3]
 - B: Acetonitrile (MeCN) with 0.1% TFA by volume.[3]
- Gradient Program: 50-90% B over 20 minutes.[3]
- Flow Rate: 5 mL/min.[3]
- Post-Purification: The purified [11C]**AZD1283** is trapped on a C18 Sep-Pak cartridge and reformulated in a suitable vehicle for in vivo studies (e.g., saline with 10% ethanol).[3]

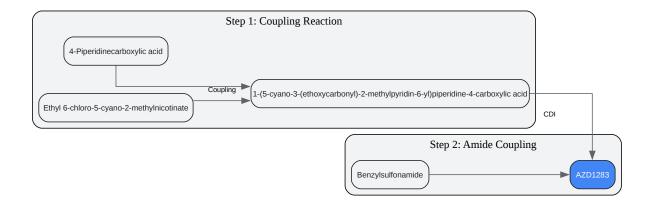
IV. Quantitative Data Summary

Parameter	Multi-Kilogram Synthesis (Step 1)	Multi-Kilogram Synthesis (Step 2)	[11C]AZD1283 Radiosynthesis
Yield	81%[1][2]	79%[1][2]	12.69 ± 10.64 mCi
Purity	-	>98% (typical for API)	>99% (radiochemical) [3]
Molar Activity	N/A	N/A	1142.84 ± 504.73 mCi/μmol[3]

V. Visualizations

A. AZD1283 Synthesis Workflow



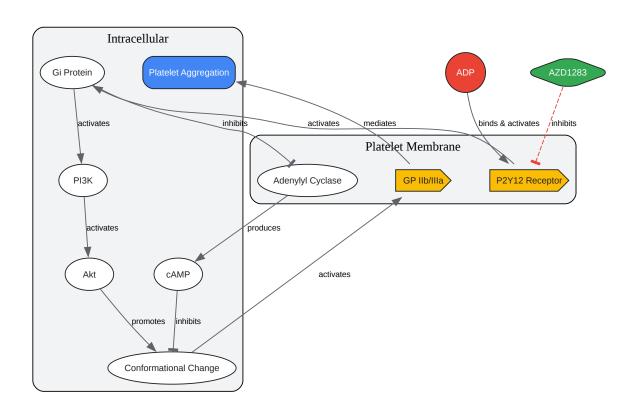


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Caption: Multi-kilogram synthesis workflow for AZD1283.

B. P2Y12 Receptor Signaling Pathway and Inhibition by AZD1283





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]



- 3. Radiosynthesis and initial preclinical evaluation of [11C]AZD1283 as a potential P2Y12R PET radiotracer PMC [pmc.ncbi.nlm.nih.gov]
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